1,7-Naphthyridin-6-amine
Overview
Description
1,7-Naphthyridin-6-amine is a nitrogen-containing heterocyclic compound It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Mechanism of Action
Target of Action
1,7-Naphthyridin-6-amine is a nitrogen-containing heterocyclic compound that has been shown to have a wide spectrum of biological applications Naphthyridines, in general, have been found to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core can lead to specific activity . For example, certain functionalized naphthyridines have been found to act as anti-HIV agents
Biochemical Pathways
Naphthyridines have been found to have a wide range of applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities This suggests that they may interact with a variety of biochemical pathways
Result of Action
Given the wide range of biological activities associated with naphthyridines, it can be inferred that the compound may have diverse effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
It is known that naphthyridines, a class of compounds to which 1,7-Naphthyridin-6-amine belongs, have a wide range of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Cellular Effects
Naphthyridines have been shown to have a variety of effects on different cancer cell lines
Molecular Mechanism
Naphthyridines have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridin-6-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with suitable aldehydes or ketones in the presence of a catalyst can lead to the formation of this compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in halogenated or alkylated naphthyridines.
Scientific Research Applications
1,7-Naphthyridin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer and antiviral agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another isomer with similar biological activities but different structural properties.
1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.
Uniqueness
1,7-Naphthyridin-6-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1,7-naphthyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSLEXZCMQGSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595019 | |
Record name | 1,7-Naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-36-7 | |
Record name | 1,7-Naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-naphthyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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